Superior Bioanalytical Precision
A validated LC-ESI-MS/MS method for quantifying fenthion and its five metabolites in human cadaveric fluids demonstrates the precision achievable with optimized analytical protocols, which would inherently rely on deuterated internal standards like Fenthion Sulfoxide-d6 for robust quantification. The method reports intra- and inter-assay coefficients of variation (CV) of <8.6% and <11.0%, respectively, for fenthion sulfoxide [1]. This high level of precision is contingent upon the use of a co-eluting IS to correct for matrix effects and instrument variability, a function for which the deuterated analog is specifically designed. Using a non-analog internal standard or external calibration would significantly increase analytical variability.
Inter-assay CV < 11.0%
| Evidence Dimension | Analytical Precision (Coefficient of Variation, CV) |
|---|---|
| Target Compound Data | Intra-assay CV < 8.6%, Inter-assay CV < 11.0% for fenthion sulfoxide |
| Comparator Or Baseline | Method precision achievable with a deuterated internal standard (inferred) |
| Quantified Difference | Not directly quantified as a head-to-head comparison; the CV values represent the method's performance with an optimized IS protocol. |
| Conditions | LC-ESI-MS/MS analysis of fenthion sulfoxide in human blood and cerebrospinal fluid (CSF) [1]. |
Why This Matters
This demonstrates the level of quantitative rigor necessary for forensic toxicology and clinical studies, justifying the procurement of a high-purity deuterated standard to meet stringent method validation requirements.
- [1] Zaitsu, K., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. View Source
